Enclomiphene citrate
Overview
Description
Enclomiphene citrate is the trans isomer of clomiphene citrate, a non-steroidal estrogen receptor antagonist . It is used to raise serum total testosterone levels while maintaining sperm counts in the normal range in men with secondary hypogonadism . It is also used for the research of ovarian dysfunction, testosterone deficiency, male hypogonadism, and type 2 diabetes .
Synthesis Analysis
Clomiphene citrate is a mix of two stereoisomers, (cis) zuclomiphene citrate and (trans) enclomiphene citrate . Studies comparing enclomiphene, zuclomiphene, and clomiphene found clinically important pharmacologic differences between the three .
Molecular Structure Analysis
Enclomiphene citrate is the trans-isomer of clomiphene citrate (CC). Enclomiphene has a higher rate of clearance and is less active than the cis-isomer, cis-clomiphene .
Chemical Reactions Analysis
Enclomiphene citrate increases serum testosterone levels by raising luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels . The use of enclomiphene citrate significantly increased total T levels in hypogonadal men, with an efficacy that was comparable to topical testosterone .
Physical And Chemical Properties Analysis
Enclomiphene citrate has a molecular formula of C32H36ClNO8 and a molecular weight of 598.1 g/mol . It is the orally bioavailable citrate salt of enclomiphene .
Scientific Research Applications
Stimulating Testosterone and Sperm Production
- Restoration of Testosterone and Sperm Counts : Enclomiphene citrate has been found effective in increasing testosterone levels and sperm counts in men with secondary hypogonadism. This effect is thought to be due to the normalization of the hypothalamic-pituitary-testicular axis, stimulating endogenous testosterone production and restoring sperm counts (Kaminetsky et al., 2013).
- Alternative to Topical Testosterone : Studies suggest that enclomiphene citrate is an effective alternative to topical testosterone, offering benefits such as preserving sperm production, which is often adversely affected by topical testosterone (Wiehle et al., 2014).
Pharmacodynamic and Pharmacokinetic Profiles
- Rapid Testosterone Stimulation : Enclomiphene citrate can stimulate serum testosterone levels in men with low testosterone within 14 days, showcasing its potential as a rapid-acting therapeutic agent (Wiehle et al., 2014).
Fertility Treatment
- Potential in Fertility Treatment : The drug has shown promise in treating male infertility while maintaining fertility, a significant advantage over traditional testosterone therapies which often suppress fertility (Earl & Kim, 2019).
Molecular Mechanisms
- Selective Estrogen Receptor Modulator : As a selective estrogen receptor modulator (SERM), enclomiphene citrate works by binding to estrogen receptors in the hypothalamus. This action blocks the negative feedback of endogenous estrogens and stimulates the release of gonadotropin-releasing hormone (GnRH), leading to increased production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), resulting in ovulation (Definitions, 2020).
Safety And Hazards
Future Directions
Enclomiphene citrate has shown promising properties in enhancing muscle strength and performance . By addressing dosage optimization, tracking of hormonal indicators, possible undesirable effects, and ethical implications, researchers and medical service specialists can better acknowledge the role of Enclomiphene muscle growth use in promoting muscle rise and athletic performance .
properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enclomiphene citrate | |
CAS RN |
7599-79-3, 50-41-9 | |
Record name | Enclomiphene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enclomiphene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enclomiphene citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCLOMIPHENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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